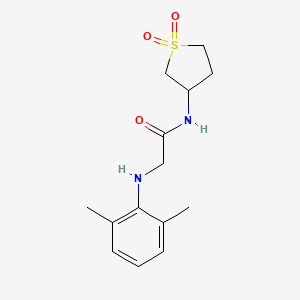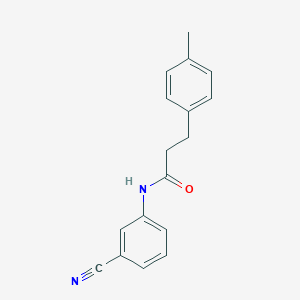
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide, also known as DMAN, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been found to have potential therapeutic applications in cancer treatment.
科学研究应用
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of various protein kinases, including Akt, which is involved in cell survival and proliferation. 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
作用机制
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell survival and proliferation pathways. 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins and lead to cell death.
Biochemical and Physiological Effects:
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of Alzheimer's disease and diabetes.
实验室实验的优点和局限性
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has a number of advantages for use in lab experiments. It is a potent inhibitor of protein kinases and has been extensively studied for its effects on cancer cells. However, 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide also has some limitations. It is a relatively complex compound to synthesize, and its use in animal models may be limited due to its potential toxicity.
未来方向
There are a number of future directions for research on 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide. One area of focus is the development of more efficient synthesis methods for 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide and related compounds. Another area of focus is the identification of new protein kinase targets for 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide, which could lead to the development of more effective cancer treatments. In addition, 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Overall, 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide has significant potential for use in scientific research and could lead to the development of new and effective therapies for a variety of diseases.
合成方法
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylaniline with various reagents. One common method involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(2,6-dimethylanilino)acetate. This intermediate is then reacted with thionyl chloride to form 2-(2,6-dimethylanilino)acetyl chloride, which is then reacted with potassium 3-mercapto-1,2,4-triazole to form 2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide.
属性
IUPAC Name |
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-3-5-11(2)14(10)15-8-13(17)16-12-6-7-20(18,19)9-12/h3-5,12,15H,6-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKVHDDQLPTCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylanilino)-N-(1,1-dioxothiolan-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)

![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)
![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B7545880.png)
![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)

![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![4-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7545895.png)
![7-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7545904.png)
![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7545913.png)

